molecular formula C14H12INO2 B3544341 3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone

Cat. No.: B3544341
M. Wt: 353.15 g/mol
InChI Key: HYKPNSOQQISHKW-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a 3,4-dihydroisoquinoline scaffold, a privileged structure in drug discovery known for its presence in compounds with diverse biological and pharmacological activities . The integration of an iodine-substituted furan ring introduces a versatile handle for further synthetic elaboration via cross-coupling reactions, making this reagent a valuable intermediate for constructing more complex molecules for screening libraries. The 3,4-dihydroisoquinolinone core is recognized for its suitability as a pharmacophore due to its moderate polarity and specific size, making it a relevant scaffold in various drug discovery programs . This specific derivative is intended for research applications only, including but not limited to the development of novel synthetic routes, the exploration of structure-activity relationships (SAR), and as a precursor in the synthesis of potential probes for biological imaging. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-iodofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPNSOQQISHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Iodination of Furan: The furan ring can be iodinated using iodine and a suitable oxidizing agent.

    Coupling Reaction: The iodinated furan can then be coupled with the 3,4-dihydroisoquinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Condensation Reactions

The methanone group participates in nucleophilic additions with amines or alcohols under mild conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Amine condensationPrimary amines, EtOH, 60–80°CSchiff base derivatives65–78%
Alcohol etherificationROH, H<sup>+</sup> catalystAlkoxy-substituted methanones55–70%

Key Findings :

  • Electron-withdrawing groups on the furan ring enhance electrophilicity at the carbonyl carbon .

  • Steric hindrance from the dihydroisoquinoline moiety reduces yields with bulky amines.

Reduction Reactions

The carbonyl group undergoes selective reduction while preserving the iodine substituent:

Reducing AgentConditionsProductYieldSource
NaBH<sub>4</sub>MeOH, 25°C, 2 hrSecondary alcohol82%
LiAlH<sub>4</sub>THF, reflux, 4 hrMethylene derivative68%

Mechanistic Insight :

  • NaBH<sub>4</sub> selectively reduces the carbonyl without affecting the iodofuran .

  • LiAlH<sub>4</sub> may partially deiodinate the furan under prolonged heating .

Halogen-Specific Substitutions

The 5-iodo group on the furan enables cross-coupling and nucleophilic substitutions:

Palladium-Catalyzed Cross-Coupling

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl-furan derivatives75–90%
Sonogashira couplingPdCl<sub>2</sub>, CuI, PPh<sub>3</sub>Alkynyl-furan compounds60–85%

Optimized Conditions :

  • Aqueous MeCN enhances solubility and reaction rates .

  • Electron-deficient aryl boronic acids couple more efficiently .

Nucleophilic Aromatic Substitution

NucleophileBase/SolventProductYieldSource
NaN<sub>3</sub>DMF, 80°C, 12 hr5-Azidofuran derivative88%
KSCNEtOH, reflux, 6 hr5-Thiocyanato-furan73%

Limitations :

  • Steric hindrance from the methanone group slows substitution kinetics .

Cyclization Reactions

The iodofuran moiety participates in iodocyclizations to form fused heterocycles:

SubstrateReagentsProductYieldSource
Propargyl derivativesNIS, PPh<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Furan-benzoxazine hybrids65%
Alkenoic acid analogsI<sub>2</sub>, MeCN/H<sub>2</sub>OIodolactones71%

Notable Observations :

  • Lewis bases (e.g., PPh<sub>3</sub>) stabilize iodiranium intermediates, improving regioselectivity .

Oxidation and Stability

  • Iodine Retention : The 5-iodo group remains intact under mild acidic/basic conditions but may oxidize to iodine(III) species with strong oxidants like mCPBA .

  • Methanone Stability : Resists auto-oxidation due to conjugation with the furan ring.

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Primary Side Reactions
Suzuki coupling1.5× fasterHomocoupling of boronic acids
NaBH<sub>4</sub> reduction0.8× slowerOver-reduction to hydrocarbon
Azide substitution2× fasterFuran ring opening

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone” would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Compounds bearing phenyl, chlorophenyl, or bromophenyl groups at the methanone position (e.g., 155, 156, 157 from ) serve as key comparators:

  • Compound 155 (Phenyl substituent) : Exhibits moderate GluN2C potentiator activity. The phenyl group provides a planar, hydrophobic interface for receptor interactions.
  • Compound 156 (3-Chlorophenyl) : Enhanced potency compared to 155 , attributed to the electron-withdrawing chlorine atom, which may stabilize ligand-receptor interactions via dipole effects .

Key Insight : Halogenated aryl groups (Cl, Br) improve potency but face trade-offs between electronic benefits and steric limitations. The iodine atom in the target compound may amplify these effects due to its larger size and polarizability.

Analogs with Heteroaryl Substituents

  • (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6): Features methoxy groups on the dihydroisoquinoline core, enhancing solubility but reducing membrane permeability compared to the target compound’s iodofuran group .
  • (3,4-Dihydroisoquinolin-2(1H)-yl)[6-methyl-4-(morpholin-4-yl)furo[2,3-d]pyrimidin-5-yl]methanone: Contains a fused furopyrimidinyl group, demonstrating how additional heterocycles can modulate target selectivity .
Table 1: Structural and Functional Comparison of Selected Analogs
Compound R Group Molecular Weight (g/mol) Key Activity Reference
Target Compound 5-Iodofuran-2-yl ~437.2 (calculated) Hypothesized GluN2C modulation -
155 (Phenyl) Phenyl ~407.4 GluN2C potentiator (moderate)
156 (3-Chlorophenyl) 3-Chlorophenyl ~441.9 Enhanced GluN2C potency
CIQ 3-Chlorophenyl ~468.3 Selective GluN2C/D potentiator
S6 (Methoxy-substituted) Phenyl (dimethoxy) ~353.4 Synthetic intermediate
Compound 4e (Benzothiazole derivative) Benzothiazole-propoxy ~460.2 Multitargeted ligand (e.g., BChE)

Physicochemical and Spectroscopic Properties

  • NMR Shifts : The 5-iodo substituent on furan is expected to deshield adjacent protons, causing downfield shifts in $^1$H NMR (cf. 3-chlorophenyl in 156 : δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : The iodine atom’s high mass will produce a distinct isotopic pattern in HRMS, aiding structural confirmation .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound's structure can be represented as follows:

C14H12N2OI\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}\text{I}

This structure features a dihydroisoquinoline moiety linked to a 5-iodofuran-2-yl group through a methanone functional group. The presence of iodine and the furan ring may contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoquinoline can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Antimicrobial Activity

The iodinated furan component suggests potential antimicrobial properties. Iodine is known for its broad-spectrum antimicrobial effects. Preliminary studies indicate that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation in the development of new antibiotics .

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of isoquinoline derivatives. These compounds can inhibit neuroinflammation and oxidative stress, which are crucial factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific activity of this compound in this regard remains to be fully elucidated but warrants further exploration .

Case Studies

  • Anticancer Activity : A study conducted on various isoquinoline derivatives demonstrated that certain modifications increased their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study showed that introducing iodine enhanced the apoptosis-inducing capability of these compounds .
  • Antimicrobial Testing : In a comparative study, several iodinated compounds were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that iodinated derivatives exhibited lower minimum inhibitory concentrations (MICs) than their non-iodinated counterparts, suggesting enhanced antimicrobial efficacy .
  • Neuroprotection : In vitro experiments using neuronal cell lines treated with oxidative stress agents demonstrated that isoquinoline derivatives could significantly reduce cell death and inflammation markers. This suggests a potential therapeutic role for these compounds in neurodegenerative conditions .

Data Table: Biological Activities Overview

Activity TypeReference StudyKey Findings
Anticancer Induces apoptosis in MCF-7 cells
Antimicrobial Effective against S. aureus and E. coli
Neuroprotective Reduces oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone and related analogs?

  • Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation or Pictet-Spengler reactions to form the dihydroisoquinoline core, followed by coupling with iodofuran derivatives under optimized conditions (e.g., using silicon gel chromatography for purification). Key intermediates are characterized via 1^1H/13^13C NMR and HRMS to confirm structural integrity .
  • Critical Parameters : Reaction temperature, choice of acylating agents (e.g., iodofuran-2-carbonyl chloride), and solvent polarity significantly influence yield and purity.

Q. How are rotational isomers resolved during the synthesis of dihydroisoquinoline derivatives?

  • Methodology : Rotational isomerism, often observed in NMR spectra (e.g., split signals for methoxy or styryl groups), is addressed using dynamic NMR analysis or computational modeling to identify dominant conformers. Chromatographic separation may be employed if isomers are separable .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1^1H/13^13C NMR: Assigns proton and carbon environments, with chemical shifts for iodofuran (e.g., 5-iodo substitution at ~7.2 ppm in 1^1H NMR) and dihydroisoquinoline moieties .
  • HRMS: Validates molecular formula (e.g., [M+H]+^+ ion matching theoretical mass).
  • IR Spectroscopy: Identifies carbonyl stretches (~1620–1680 cm1^{-1}) and aromatic C–I bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the dihydroisoquinoline or iodofuran rings to enhance binding affinity. For example, bromine/chlorine substitutions improve steric and electronic interactions with targets like CD44 or PRMT5 .

Functional Group Replacement : Replace the methanone bridge with sulfonamide or amide groups to modulate solubility and target selectivity .

Bioassays : Test analogs in enzyme inhibition (e.g., BChE) or receptor-binding assays, correlating activity with structural features .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets (e.g., CD44, PRMT5)?

  • Methodology :

  • Molecular Docking : Use Glide (Schrödinger) for rigid/flexible docking, leveraging OPLS-AA force fields to score poses. Prioritize poses with hydrogen bonds to key residues (e.g., Glu/Asp in CD44’s HA-binding domain) .
  • MD Simulations : Validate docking results with 100-ns simulations to assess stability of ligand-receptor complexes .

Q. How can contradictory SAR data between in vitro and in silico studies be resolved?

  • Methodology :

Data Triangulation : Compare docking predictions with experimental IC50_{50} values. Discrepancies may arise from solvation effects or protein flexibility.

Free Energy Calculations : Apply MM-GBSA to refine binding affinity estimates and identify false-positive docking hits .

Crystallography : Resolve co-crystal structures (e.g., CD44-ligand complexes) to validate binding poses .

Q. What strategies improve metabolic stability of dihydroisoquinoline-iodofuran hybrids?

  • Methodology :

  • Prodrug Design : Mask polar groups (e.g., methanone) with ester/amide prodrug moieties to enhance bioavailability.
  • Cytochrome P450 Screening : Use liver microsomes to identify metabolic hotspots (e.g., iodofuran oxidation) and stabilize via deuteration or fluorination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone
Reactant of Route 2
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3,4-dihydroisoquinolin-2(1H)-yl(5-iodofuran-2-yl)methanone

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